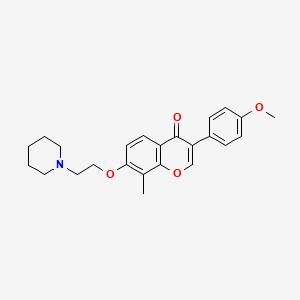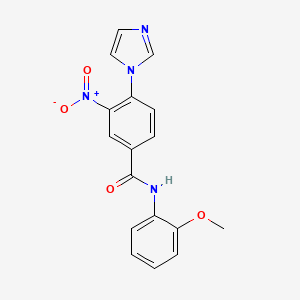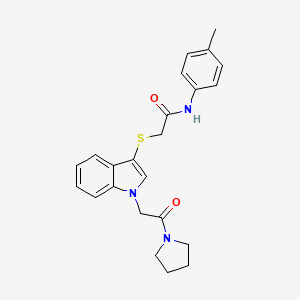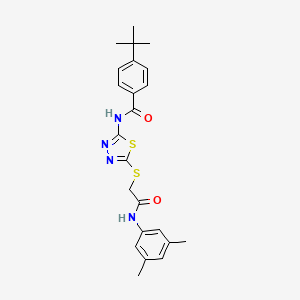
3-(isopropylsulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(isopropylsulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide” is a complex organic molecule that contains several functional groups, including an isopropylsulfonyl group, a pyridinyl group, and a thiazolyl group. These groups are common in many pharmaceuticals and other biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzamide core, with the isopropylsulfonyl, pyridinyl, and thiazolyl groups attached at specific positions. The exact structure would depend on the positions of these groups on the benzamide core .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the exact structure and the positions of the functional groups. Properties like solubility, melting point, and boiling point could be predicted based on similar compounds .Aplicaciones Científicas De Investigación
Heterocyclic Compound Synthesis
3-(Isopropylsulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide has been explored for its utility in synthesizing a range of heterocyclic compounds. These compounds are crucial in pharmaceuticals, agrochemicals, and materials science due to their diverse biological and chemical properties. For instance, the synthesis of N-cyclopropyl-2,4-difluoro-5-((2-(pyridin-2-ylamino)thiazol-5-ylmethyl)amino)benzamide (BMS-605541), a selective inhibitor of vascular endothelial growth factor receptor-2 (VEGFR-2), highlights the importance of such molecules in creating targeted therapies for cancer and other diseases (R. Borzilleri et al., 2006).
Antibacterial Applications
The compound's derivatives have been synthesized for potential antibacterial applications. A study described the one-pot green synthesis of novel thiazolepyridine conjugated benzamides, which demonstrated moderate antibacterial activity against Staphylococcus aureus and Bacillus subtilis strains. This indicates its potential utility in developing new antibacterial agents (Chepyala Karuna et al., 2021).
Chemical Synthesis and Catalysis
Research has explored the use of 3-(isopropylsulfonyl)-N-(4-(pyridin-4-yl)thiazol-2-yl)benzamide in various chemical synthesis processes, including the catalytic roles and the synthesis of complex molecules. For example, room temperature cross-coupling of highly functionalized organozinc reagents with thiomethylated N-heterocycles facilitated by nickel catalysis has been reported, demonstrating the compound's role in advancing synthetic chemistry techniques (Laurin Melzig et al., 2010).
Cytotoxic Activity for Cancer Research
The compound and its derivatives have been evaluated for cytotoxic activities against various cancer cell lines. For instance, certain benzamide derivatives have shown significant cytotoxicity, indicating their potential as lead compounds in cancer treatment research (F. Adhami et al., 2014).
Mecanismo De Acción
Direcciones Futuras
Propiedades
IUPAC Name |
3-propan-2-ylsulfonyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S2/c1-12(2)26(23,24)15-5-3-4-14(10-15)17(22)21-18-20-16(11-25-18)13-6-8-19-9-7-13/h3-12H,1-2H3,(H,20,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEZMLYYOEAVGLE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)S(=O)(=O)C1=CC=CC(=C1)C(=O)NC2=NC(=CS2)C3=CC=NC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[5-[2-(furan-2-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]butanamide](/img/structure/B2940434.png)





![2-({[4-(Trifluoromethoxy)phenyl]methyl}sulfanyl)acetic acid](/img/structure/B2940446.png)

![methyl 7-[[(E)-2-phenylethenyl]sulfonylamino]heptanoate](/img/structure/B2940448.png)
![N-[(3-chlorophenyl)(cyano)methyl]-4-ethylmorpholine-2-carboxamide](/img/structure/B2940451.png)

![5-ethyl-2-methoxy-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2940453.png)
![N-(2-hydroxy-5-nitrophenyl)-3-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]propanamide](/img/structure/B2940456.png)
![3-[5-({2-[(5-methyl-1H-pyrazol-3-yl)amino]-2-oxoethyl}thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl]-N-(2-phenylethyl)propanamide](/img/structure/B2940457.png)